molecular formula C20H19N3O2 B2684078 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide CAS No. 1058423-06-5

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2684078
CAS RN: 1058423-06-5
M. Wt: 333.391
InChI Key: QCYAJVBGYYJSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

Research has demonstrated that derivatives related to pyrimidine compounds show significant antimicrobial activity. A study focused on the synthesis and evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed these compounds' efficacy against various microbial species. The synthesized compounds displayed variable antimicrobial activities, with some showing promising results against selected microbes compared to reference standards. This indicates a potential for these compounds in antimicrobial applications (Gul et al., 2017).

Synthesis Techniques and Intermediates

Another aspect of research involves the development of synthetic techniques and intermediates for pharmaceutical applications. A specific study outlined the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, demonstrating the chemical versatility and potential therapeutic applications of related compounds. The synthesis process utilized carbon-14 and deuterium labeling, indicating its utility in pharmacokinetic studies and drug development (Latli et al., 2015).

Anticancer and Antimicrobial Agents

The design and synthesis of new lipophilic acetamide derivatives have been explored for their potential as anticancer and antimicrobial agents. These efforts have led to the identification of compounds with promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Some compounds exhibited anticancer effects, indicating their potential for further optimization and development as cytotoxic agents (Ahmed et al., 2018).

Molecular Dynamics and Docking Studies

Research on the molecular dynamics and docking studies of novel compounds has provided insights into their potential mechanisms of action and binding affinities. These studies are crucial for understanding how these compounds interact with biological targets, paving the way for the development of more effective therapeutic agents. For example, compounds synthesized from 4,6-dimethyl-2-thiopyrimidine showed moderate anticonvulsant activity, with molecular docking revealing their affinity for specific biological targets (Severina et al., 2020).

properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15(16-8-4-2-5-9-16)22-19(24)13-23-14-21-18(12-20(23)25)17-10-6-3-7-11-17/h2-12,14-15H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYAJVBGYYJSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.